5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Epigenetics BRD4 Fragment-based drug discovery

5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 148612-47-9) is a heterocyclic compound belonging to the dihydrotriazolopyrimidine class, bearing a fused triazole-pyrimidine bicyclic core with a 2-amino substituent, a 5-methyl group, and a 7-phenyl ring in the 4,7-dihydro (1H,7H) oxidation state. Unlike its fully aromatized counterpart (CAS 72966-19-9), this 4,7-dihydro form features an sp3-hybridized carbon at position 7, introducing a stereogenic center and distinct chemical reactivity.

Molecular Formula C12H13N5
Molecular Weight 227.271
CAS No. 148612-47-9
Cat. No. B2982384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS148612-47-9
Molecular FormulaC12H13N5
Molecular Weight227.271
Structural Identifiers
SMILESCC1=CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3
InChIInChI=1S/C12H13N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7,10H,1H3,(H3,13,14,15,16)
InChIKeyNWRJVONZNSBNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 148612-47-9): Dihydrotriazolopyrimidine Scaffold for Fragment-Based Drug Discovery and Metal Complexation


5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 148612-47-9) is a heterocyclic compound belonging to the dihydrotriazolopyrimidine class, bearing a fused triazole-pyrimidine bicyclic core with a 2-amino substituent, a 5-methyl group, and a 7-phenyl ring in the 4,7-dihydro (1H,7H) oxidation state . Unlike its fully aromatized counterpart (CAS 72966-19-9), this 4,7-dihydro form features an sp3-hybridized carbon at position 7, introducing a stereogenic center and distinct chemical reactivity [1]. The compound has been co-crystallized as ligand 25O within the first bromodomain of human BRD4 (PDB 4MEQ, 1.77 Å resolution), where it served as a validated fragment hit arising from a structure-based virtual screening campaign [2]. It also functions as the mptp ligand in biological metal complexes with established antiproliferative and antimicrobial activity profiles [3].

Why 5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Generic substitution among triazolopyrimidine scaffolds fails because three structural features of this specific compound dictate its distinct chemical and biological behavior and cannot be preserved by casual analog replacement. First, the 4,7-dihydro oxidation state is chemically distinct from the fully aromatized 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 72966-19-9): the dihydro form reacts with α,β-unsaturated carbonyl compounds to yield triazolo[5,1-b]quinazolines via tandem alkylation-cyclocondensation, whereas the aromatized analog does not undergo this transformation [1]. Second, the 5-methyl-7-phenyl regioisomeric arrangement (versus 5-phenyl-7-methyl) is not interchangeable; these regioisomers require distinct synthetic routes—reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones yields the 7-aryl-5-methyl series, while 1-aryl-2-buten-1-ones produce the 5-aryl-7-methyl series—and they exhibit different solid-state packing and potential target interactions as demonstrated across multiple crystallographic studies [2]. Third, the 7-phenyl substituent (versus 7-methyl in the dmtp analog) provides π-π stacking capability that influences supramolecular assembly, metal complex geometry, and biomolecular recognition, as evidenced by the distinct crystal packing of trans-[Cu(mptp)₂Cl₂] versus [Cu₂(dmtp)₄Cl₄]·2H₂O [3].

Quantitative Differentiation Evidence for 5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


BRD4 Bromodomain Binding Affinity: Validated Fragment Hit with 250 μM IC50 and 1.77 Å Crystal Structure

In a structure-based virtual screening campaign targeting the first bromodomain of human BRD4, the aromatized form of this compound (25O, CAS 72966-19-9) was identified as a validated hit and its co-crystal structure with BRD4 was solved at 1.77 Å resolution (PDB 4MEQ) [1]. The compound 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine — which is the aromatized tautomer of the target compound — exhibited an IC50 of 2.50 × 10⁵ nM (250 μM) against BRD4 bromodomain 1 in a single assay [2]. This places the compound in the fragment-hit affinity range, making the 4,7-dihydro form (CAS 148612-47-9) a structurally characterized entry point for fragment elaboration and structure-guided optimization programs targeting epigenetic reader proteins. Unlike the 5,7-dimethyl analog (dmtp), which has no reported BRD4 binding or co-crystal structure, the 7-phenyl substituent engages in hydrophobic interactions within the acetyl-lysine binding pocket [3].

Epigenetics BRD4 Fragment-based drug discovery Bromodomain inhibition Virtual screening

Metal Complex Antiproliferative Activity Against B16 Melanoma Cells: mptp Complexes Reduce Cell Viability at 75 μM

The ligand 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (mptp, the aromatized form) was incorporated into trans-[Cu(mptp)₂Cl₂] (1) and [Zn(mptp)Cl₂(DMSO)] (2) complexes and evaluated for antiproliferative activity against B16 murine melanoma cells [1]. At concentrations below 25 μM, all mptp and dmtp complexes showed reduced toxicity; however, at 75 μM, cell viability decreased to approximately 80% for both the mptp complexes and their dmtp analogs, indicating a concentration-dependent, ligand-independent antiproliferative effect [2]. Notably, the free mptp and dmtp ligands alone showed minimal cytotoxicity across all tested concentrations, confirming that metal complexation is required to unlock the antiproliferative phenotype [3]. In contrast, complex (3) [Cu₂(dmtp)₄Cl₄]·2H₂O with the 5,7-dimethyl ligand (dmtp) displayed superior antimicrobial activity compared to the mptp-based complexes, attributed to its stronger DNA-binding and nuclease activity [4].

Anticancer Melanoma Copper complexes Metallodrugs Cytotoxicity

Regioisomeric Differentiation: 5-Methyl-7-phenyl vs 5-Phenyl-7-methyl Scaffolds Require Distinct Synthetic Routes and Show Divergent Chemical Reactivity

The 5-methyl-7-phenyl regioisomer (target compound series) and the 5-phenyl-7-methyl regioisomer are not synthetically interchangeable: each requires a distinct one-step procedure. The 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines (target series) are prepared via reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones, while the 5-aryl-7-methyl series requires 1-aryl-2-buten-1-ones as the dicarbonyl partner [1]. This regiochemical divergence is absolute under the reported conditions, yielding exclusively one regioisomer in each case. Furthermore, the 5-methyl-7-phenyl-4,7-dihydro scaffold exhibits unique reactivity: upon treatment with α,β-unsaturated carbonyl compounds, it undergoes alkylation followed by cyclocondensation to form triazolo[5,1-b]quinazolines—a transformation not observed with the corresponding 5,7-diphenyl analog, which yields only alkylated heterocycles under identical conditions [2]. This differential reactivity establishes the target compound as a distinct chemical entity with a unique transformation profile that cannot be replicated by regioisomeric or structurally analogous scaffolds.

Regioselective synthesis Triazolopyrimidine Scaffold diversification Medicinal chemistry

Oxidation State Differentiation: 4,7-Dihydro vs Aromatized Tautomers Exhibit Distinct Molecular Formulas, Molecular Weights, and Physicochemical Profiles

The target compound (CAS 148612-47-9, 4,7-dihydro form) and its aromatized counterpart (CAS 72966-19-9) are chemically distinct entities with different molecular formulas (C12H13N5, MW 227.27 vs C12H11N5, MW 225.25), reflecting the presence of two additional hydrogen atoms at the 4- and 7-positions in the dihydro form . This tautomeric distinction has significant analytical and reactivity implications: the 4,7-dihydro form contains an sp3-hybridized carbon at position 7, rendering this center stereogenic and potentially chiral if the phenyl substituent is locked in a specific orientation, whereas the aromatized form is fully planar [1]. The Log Kow for the aromatized form is estimated at 2.52 (KOWWIN v1.67), while the dihydro congener is predictably more polar due to the additional N-H moiety . Commercially, these two compounds are sold under different CAS numbers and catalog entries, with distinct pricing and availability, making unambiguous specification essential for procurement .

Tautomerism Oxidation state Physicochemical properties Analytical characterization

Top Research and Industrial Application Scenarios for 5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Fragment-Based Epigenetic Drug Discovery Targeting BRD4 Bromodomains

The compound 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (the aromatized form of the target) has been validated as a BRD4 bromodomain 1 fragment hit with a solved 1.77 Å co-crystal structure (PDB 4MEQ) and an IC50 of 250 μM [1]. The 4,7-dihydro form (CAS 148612-47-9) serves as a chemically distinct, synthetically versatile precursor for structure-guided fragment elaboration programs. The co-crystal structure reveals the 5-methyl-triazolopyrimidine core occupying the acetyl-lysine binding pocket, with the 7-phenyl group making hydrophobic contacts that can be exploited for affinity maturation through structure-based design [2]. This scaffold is suitable for fragment growing, merging, and linking strategies in epigenetic reader protein inhibitor development.

Development of Bioactive Metallodrug Candidates via Triazolopyrimidine-Metal Complexation

The mptp scaffold (aromatized form of the target compound) forms well-characterized Cu(II) and Zn(II) complexes that exhibit antiproliferative activity against B16 melanoma cells at micromolar concentrations, with metal complexation converting the essentially inactive free ligand into active species [1]. The trans-[Cu(mptp)₂Cl₂] complex crystallizes in the P2₁/n monoclinic space group with square-planar geometry and exhibits supramolecular π-π stacking between the pyrimidine and phenyl rings, while the Zn(II) analog adopts tetrahedral geometry [2]. These complexes also display improved antibacterial and antifungal activity compared to free ligands. The 4,7-dihydro form can serve as a precursor for synthesizing the mptp ligand or for direct metal complexation studies to explore how the dihydro geometry influences metal binding and resulting biological activity.

Regioselective Synthesis of 7-Aryl-5-methyl-2-amino-triazolopyrimidine Libraries for SAR Exploration

The target compound represents the foundational scaffold for the 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine series, accessed via a regioselective one-step condensation of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones [1]. This synthetic route is regiospecific and produces exclusively the 7-aryl-5-methyl regioisomer, contrasting with the 5-aryl-7-methyl series obtained from 1-aryl-2-buten-1-ones [2]. The compound serves as a versatile building block for parallel library synthesis: the 2-amino group can be acylated, sulfonylated, or converted to amides; the 6-position can be functionalized with electron-withdrawing groups (e.g., carbaldehyde, carboxylate) for further diversification [3]. This scaffold has been explored for generating influenza PA-PB1 interaction disruptors, carbonic anhydrase inhibitors, and TDP2 inhibitors.

Chemical Biology Probe Development Exploiting Dihydro-Specific Reactivity and Stereochemistry

The 4,7-dihydro oxidation state of CAS 148612-47-9 confers unique reactivity that can be exploited for chemical biology applications. The compound undergoes tandem alkylation-cyclocondensation with α,β-unsaturated carbonyl compounds to yield triazolo[5,1-b]quinazolines — a transformation not accessible to the aromatized analog or the 5,7-diphenyl derivative [1]. This reactivity enables late-stage diversification and the generation of structurally complex polycyclic scaffolds from a simple dihydrotriazolopyrimidine precursor. Additionally, the sp3-hybridized C-7 position introduces a stereogenic center that, when resolved or synthesized enantioselectively, could enable the development of stereochemically defined probes for target engagement studies.

Quote Request

Request a Quote for 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.